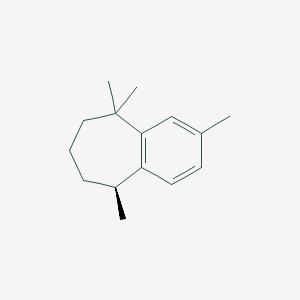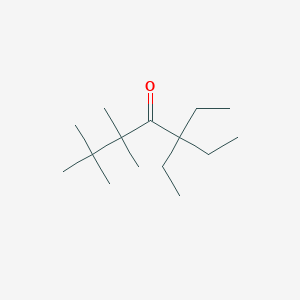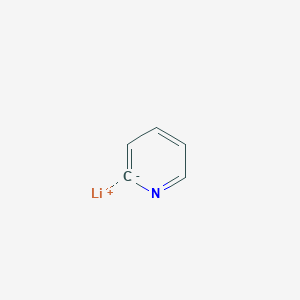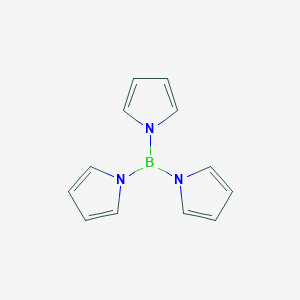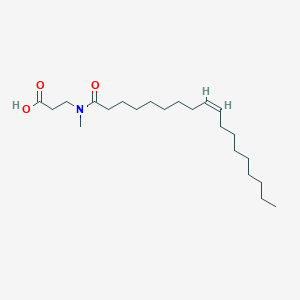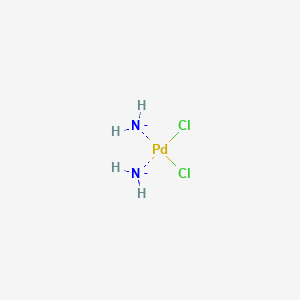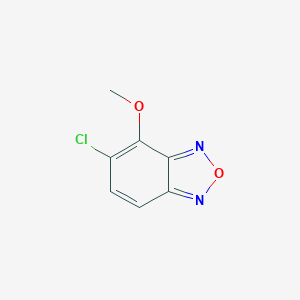
5-Chloro-4-methoxy-2,1,3-benzoxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-methoxy-2,1,3-benzoxadiazole, also known as CMMD, is a heterocyclic compound with a benzoxadiazole ring structure. It is widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe for detecting reactive oxygen species (ROS) and its potential as a therapeutic agent for treating various diseases.
作用機序
The mechanism of action of 5-Chloro-4-methoxy-2,1,3-benzoxadiazole involves its ability to react with ROS, which are highly reactive molecules that can cause damage to cells and tissues. 5-Chloro-4-methoxy-2,1,3-benzoxadiazole acts as a fluorescent probe by reacting with ROS and emitting a fluorescent signal, which can be detected using fluorescence microscopy or spectroscopy. This allows researchers to study the role of ROS in disease processes and to develop new therapies for treating these diseases.
Biochemical and Physiological Effects
5-Chloro-4-methoxy-2,1,3-benzoxadiazole has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the activity of enzymes involved in ROS production, such as NADPH oxidase. It has also been shown to activate the antioxidant response pathway, which can help protect cells and tissues from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 5-Chloro-4-methoxy-2,1,3-benzoxadiazole in lab experiments is its ability to act as a fluorescent probe for detecting ROS. This allows researchers to study the role of ROS in disease processes and to develop new therapies for treating these diseases. However, 5-Chloro-4-methoxy-2,1,3-benzoxadiazole has some limitations, including its potential toxicity and the need for specialized equipment to detect its fluorescent signal.
将来の方向性
There are several future directions for research on 5-Chloro-4-methoxy-2,1,3-benzoxadiazole, including its potential as a therapeutic agent for treating various diseases, its use as a fluorescent probe for detecting ROS in vivo, and its development as a diagnostic tool for detecting oxidative stress in patients. Additionally, further research is needed to fully understand the mechanism of action of 5-Chloro-4-methoxy-2,1,3-benzoxadiazole and its potential side effects.
合成法
The synthesis of 5-Chloro-4-methoxy-2,1,3-benzoxadiazole involves several steps, including the condensation of o-nitroaniline with chloroacetic acid to form 5-chloro-2-nitrobenzoic acid. The nitro group is then reduced to an amino group, and the resulting compound is condensed with methoxyamine hydrochloride to form 5-Chloro-4-methoxy-2,1,3-benzoxadiazole.
科学的研究の応用
5-Chloro-4-methoxy-2,1,3-benzoxadiazole is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a fluorescent probe to detect ROS in cells and tissues, which are known to play a role in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 5-Chloro-4-methoxy-2,1,3-benzoxadiazole has also been shown to have potential as a therapeutic agent for treating these diseases.
特性
CAS番号 |
19155-72-7 |
|---|---|
製品名 |
5-Chloro-4-methoxy-2,1,3-benzoxadiazole |
分子式 |
C7H5ClN2O2 |
分子量 |
184.58 g/mol |
IUPAC名 |
5-chloro-4-methoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H5ClN2O2/c1-11-7-4(8)2-3-5-6(7)10-12-9-5/h2-3H,1H3 |
InChIキー |
RGWCOELADYGZAI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=NON=C21)Cl |
正規SMILES |
COC1=C(C=CC2=NON=C21)Cl |
同義語 |
5-Chloro-4-methoxybenzofurazane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



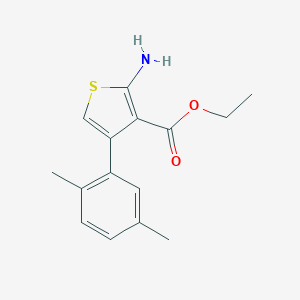

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)
